2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile
Overview
Description
2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile is a heterocyclic compound that features a benzothiazole core substituted with a piperazine ring and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring have been found to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (cox) enzymes .
Mode of Action
Compounds with similar structures have been found to suppress cox enzymes . COX enzymes are responsible for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect the arachidonic acid pathway by inhibiting the cox enzymes .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Similar compounds have been found to inhibit albumin denaturation , suggesting potential anti-inflammatory effects.
Action Environment
The solubility of thiazole, a component of the compound, in various solvents suggests that the compound’s action may be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable nitrile or carboxylic acid derivative.
Substitution with Piperazine: The benzothiazole core is then reacted with 4-methylpiperazine under appropriate conditions, such as in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).
Introduction of Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer and anti-inflammatory activities.
Biological Studies: It is used in studies to understand its mechanism of action and interaction with biological targets.
Chemical Biology: The compound serves as a tool to probe biological pathways and to develop new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-(4-Piperazin-1-yl)benzo[d]thiazole: Similar structure but lacks the nitrile group.
2-(4-Methylpiperazin-1-yl)benzo[d]oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(2-Benzothiazolyl)piperazine: Similar structure but with different substitution patterns.
Uniqueness
2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile is unique due to the presence of both the piperazine ring and the nitrile group, which contribute to its distinct biological activities and chemical reactivity. The combination of these functional groups allows for versatile modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1,3-benzothiazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-16-4-6-17(7-5-16)13-15-11-8-10(9-14)2-3-12(11)18-13/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMQYBJDVQQKED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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